2-({2-[(4-methyl-3-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-N-phenylacetamide
Overview
Description
2-({2-[(4-methyl-3-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-N-phenylacetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitro and amino groups in its structure suggests it may exhibit interesting chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[(4-methyl-3-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-N-phenylacetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the intermediate compounds, such as 4-methyl-3-nitroaniline and N-phenylacetamide. These intermediates are then subjected to a series of reactions, including acylation, reduction, and thiolation, to form the final product.
For example, the acylation of 4-methyl-3-nitroaniline with chloroacetyl chloride in the presence of a base like triethylamine can yield an intermediate compound. This intermediate can then be reduced using a reducing agent such as sodium borohydride to form the corresponding amine. Finally, the thiolation step involves reacting the amine with a thiol reagent, such as thioglycolic acid, to introduce the sulfanyl group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-({2-[(4-methyl-3-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, hydrogen gas with palladium catalyst.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
2-({2-[(4-methyl-3-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-N-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural features that may interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-({2-[(4-methyl-3-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-N-phenylacetamide involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes by binding to their active sites, leading to a decrease in their catalytic activity. Additionally, the compound’s aromatic and heterocyclic structures may enable it to interact with DNA or proteins, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxamide
- N-(4-methyl-3-nitrophenyl)-2-oxoacetamide
- 4-methyl-3-nitroaniline derivatives
Uniqueness
2-({2-[(4-methyl-3-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-N-phenylacetamide is unique due to the presence of both nitro and amino groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups with the sulfanyl and phenylacetamide moieties makes this compound a versatile scaffold for further chemical modifications and applications .
Properties
IUPAC Name |
2-[2-(4-methyl-3-nitroanilino)-2-oxoethyl]sulfanyl-N-phenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S/c1-12-7-8-14(9-15(12)20(23)24)19-17(22)11-25-10-16(21)18-13-5-3-2-4-6-13/h2-9H,10-11H2,1H3,(H,18,21)(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBJWXMFGRMDNKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSCC(=O)NC2=CC=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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